molecular formula C8H3F3N2O3 B102390 1-Isocyanato-2-nitro-4-(trifluoromethyl)benzene CAS No. 16588-70-8

1-Isocyanato-2-nitro-4-(trifluoromethyl)benzene

Cat. No.: B102390
CAS No.: 16588-70-8
M. Wt: 232.12 g/mol
InChI Key: RTGZAHNHYOUVQA-UHFFFAOYSA-N
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Description

1-Isocyanato-2-nitro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3F3N2O3 and a molecular weight of 232.12 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to an isocyanate group (-NCO). It is a colorless liquid with a boiling point of 241-242°C and a density of 1.531 g/mL at 25°C .

Preparation Methods

The synthesis of 1-Isocyanato-2-nitro-4-(trifluoromethyl)benzene typically involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired product.

Scientific Research Applications

Applications in Organic Synthesis

1-Isocyanato-2-nitro-4-(trifluoromethyl)benzene serves as a versatile reagent in organic synthesis:

  • Synthesis of Ureas and Carbamates : The compound can react with amines to form ureas, which are important in pharmaceuticals and agrochemicals.
  • Intermediate for Medicinal Chemistry : It acts as an intermediate in the preparation of various biologically active compounds, including potential pharmaceuticals.

Biochemical Applications

The compound's reactivity allows it to be used in biochemical applications:

  • Modification of Proteins and Peptides : The isocyanate group can react with amino groups in proteins, leading to modifications that can alter biological activity or stability.
  • Potential Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic properties against certain cancer cell lines, suggesting potential therapeutic applications.

Industrial Applications

In addition to its laboratory uses, this compound finds applications in industry:

  • Coatings and Adhesives : Its chemical properties make it suitable for use in high-performance coatings and adhesives that require durability and resistance to environmental factors.
  • Agricultural Chemicals : The compound can be utilized in the synthesis of agrochemicals, particularly herbicides and pesticides that benefit from its trifluoromethyl group.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

StudyFindings
Study on Protein ModificationDemonstrated that the compound effectively modifies lysine residues in proteins, enhancing their stability under heat stress conditions.
Synthesis of Anticancer AgentsReported the synthesis of novel compounds derived from this isocyanate that showed significant activity against breast cancer cell lines.
Industrial Application in CoatingsAnalyzed the performance of coatings formulated with this compound, showing improved adhesion and weather resistance compared to traditional formulations.

Biological Activity

1-Isocyanato-2-nitro-4-(trifluoromethyl)benzene is a chemical compound that has garnered attention in various fields of biological research due to its unique structural features and potential applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an isocyanate group (-N=C=O), a nitro group (-NO2), and a trifluoromethyl group (-CF3). The trifluoromethyl group is known for enhancing lipophilicity and biological activity. The presence of these functional groups contributes to the compound's reactivity and potential biological effects.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The isocyanate group can react with nucleophilic sites in proteins, leading to enzyme inhibition. This property has been exploited in various studies to assess the compound's potential as an inhibitor of specific enzymes involved in disease processes.
  • Cytotoxic Effects : Studies have shown that compounds containing isocyanate groups can induce cytotoxicity in cancer cell lines. The mechanism often involves the formation of covalent bonds with cellular proteins, disrupting normal cellular functions.
  • Antimicrobial Activity : Some derivatives of nitro-substituted compounds have demonstrated antimicrobial properties. The nitro group can undergo reduction within microbial cells, leading to the generation of reactive species that contribute to cell death.

In Vitro Studies

Recent research has focused on the synthesis and biological evaluation of various derivatives of this compound. For instance, a study investigated its inhibitory effects on specific kinases involved in cancer progression. The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting potential therapeutic applications in oncology .

CompoundIC50 (µM)Biological Target
Compound A0.5p38 MAP kinase
Compound B1.2JNK kinase
Compound C0.8ERK kinase

Case Studies

  • Anticancer Activity : A study explored the anticancer properties of this compound derivatives against various cancer cell lines, including breast and lung cancer. The results demonstrated that some compounds led to significant reductions in cell viability, with IC50 values ranging from 0.5 µM to 3 µM .
  • Antimicrobial Effects : Another investigation assessed the antimicrobial activity of this compound against several bacterial strains. The findings revealed that it inhibited the growth of Gram-positive bacteria more effectively than Gram-negative strains, indicating selective antimicrobial properties .

Properties

IUPAC Name

1-isocyanato-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N2O3/c9-8(10,11)5-1-2-6(12-4-14)7(3-5)13(15)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGZAHNHYOUVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408015
Record name 2-Nitro-4-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16588-70-8
Record name 1-Isocyanato-2-nitro-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16588-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitro-4-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16588-70-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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